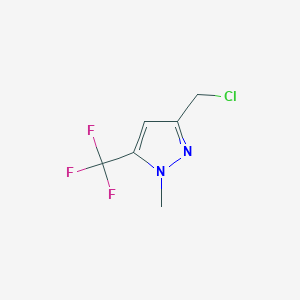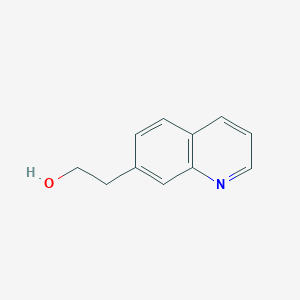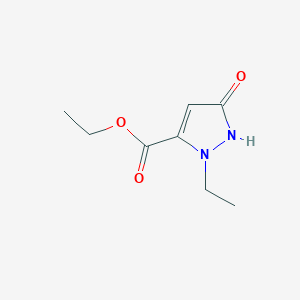
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
Descripción general
Descripción
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C6H9ClN2S and its molecular weight is 176.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole and its derivatives are primarily involved in chemical synthesis. For instance, Rufenacht (1972) discusses the preparation of 2-Alkoxy-5-chloromethyl-1,3,4-thiadiazoles and their reactions with salts of thio- and dithiophosphoric acids to form corresponding thio- and dithiophosphates (Rufenacht, 1972).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion. They performed density functional theory calculations and molecular dynamics simulations on these molecules, suggesting their potential use as corrosion inhibitors (Kaya et al., 2016).
Fungicidal Activity
Mishra et al. (1993) found that 2-Chloromethyl-5H/methyl benzimidazoles condensed with thiadiazoles showed effective fungicidal activities, potentially better than commercially used fungicides (Mishra et al., 1993). Similarly, Chen et al. (2000) synthesized thiadiazoles as potential fungicides against rice sheath blight, a major disease of rice in China (Chen et al., 2000).
Molecular Aggregation Studies
Matwijczuk et al. (2016) investigated the molecular aggregation of certain thiadiazole derivatives in organic solvents. Their study revealed the association of fluorescence effects with aggregation processes in these compounds (Matwijczuk et al., 2016).
Antimicrobial and Anticancer Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, finding that some demonstrated antimicrobial activity and DNA protective ability against oxidative stress, with potential use in chemotherapy (Gür et al., 2020). Additionally, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, suggesting their potential as novel anticancer agents (Krishna et al., 2020).
Antimalarial Activity
Faslager et al. (1973) synthesized thiadiazoles as antimalarial agents, showing significant activity against Plasmodium berghei, an organism causing malaria in mice (Faslager et al., 1973).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWJMPKVYFAAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
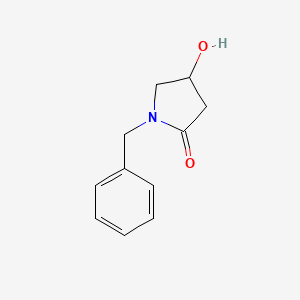
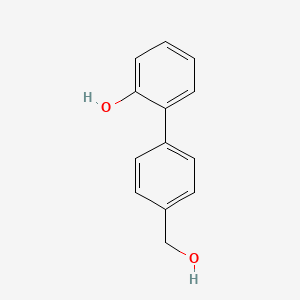

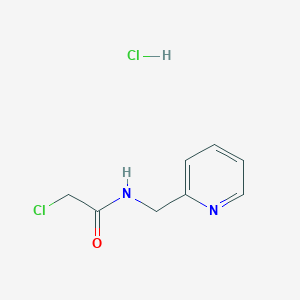
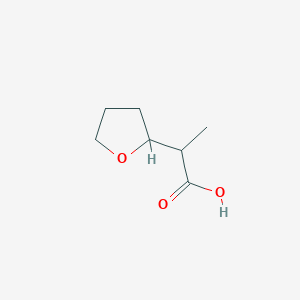
![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)
